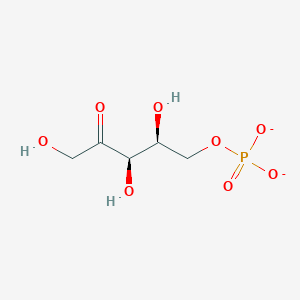
5-O-phosphonato-L-xylulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-xylulose 5-phosphate(2-) is an organophosphate oxoanion that is the dianion of L-xylulose 5-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It has a role as a fundamental metabolite. It is a conjugate base of a L-xylulose 5-phosphate.
Wissenschaftliche Forschungsanwendungen
Enzyme Activation and Metabolic Utilization :
- A study by Sánchez et al. (1994) focused on the activation of a silent gene in Escherichia coli, encoding a kinase that phosphorylates L-xylulose. The kinase was found to be highly specific for L-xylulose, indicating its role in the utilization of L-lyxose through phosphorylation and subsequent introduction into the pentose phosphate pathway for metabolism (Sánchez et al., 1994).
Inhibition of Key Enzymes in Photosynthesis :
- Research by McCurry and Tolbert (1977) found that xylulose 1,5-bisphosphate, which is structurally similar to 5-O-phosphonato-L-xylulose, is a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, a key enzyme in photosynthesis. This study indicates the potential regulatory role of similar compounds in photosynthesis (McCurry & Tolbert, 1977).
Applications in Biocatalysis :
- Hardt et al. (2020) describe methodologies for synthesizing D-xylulose-5-phosphate and L-xylulose-5-phosphate, emphasizing the importance of these phosphorylated chiral metabolites in various biological pathways and potential applications in biocatalysis (Hardt et al., 2020).
Role in Bacterial Carbohydrate Metabolism :
- Posthuma et al. (2002) studied the expression of the Xylulose 5-Phosphate Phosphoketolase Gene in Lactobacillus pentosus. This research demonstrates the enzyme's crucial role in the phosphoketolase pathway, fundamental to carbohydrate metabolism in lactic acid bacteria (Posthuma et al., 2002).
Inhibition of Ribulose-1,5-bisphosphate Carboxylase :
- Zhu and Jensen (1991) explored the binding of Xylulose 1,5-Bisphosphate to Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase, indicating a potential regulatory or inhibitory role in the photosynthesis process (Zhu & Jensen, 1991).
Insights into Isoprenoid Biosynthesis :
- Meyer et al. (2003) synthesized an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate, providing insights into isoprenoid biosynthesis via the MEP pathway, highlighting the significance of such compounds in understanding and manipulating metabolic pathways (Meyer et al., 2003).
Phosphonate Ester Hydrolysis :
- Kelly, Dardinger, and Butler (1975) investigated the hydrolysis of phosphonate esters, including those related to this compound, catalyzed by 5'-nucleotide phosphodiesterase, adding to the understanding of enzymatic reactions involving phosphonate esters (Kelly, Dardinger, & Butler, 1975).
Potential in Antimalarial Drug Design :
- Research on structures of bisphosphonate:1-deoxyxylulose-5-phosphate reductoisomerase complexes by Yajima et al. (2004) provides valuable insights into the development of antimalarial drugs, demonstrating the potential of compounds related to this compound in therapeutic applications (Yajima et al., 2004).
Eigenschaften
Molekularformel |
C5H9O8P-2 |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5-/m0/s1 |
InChI-Schlüssel |
FNZLKVNUWIIPSJ-WHFBIAKZSA-L |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |
SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
Kanonische SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



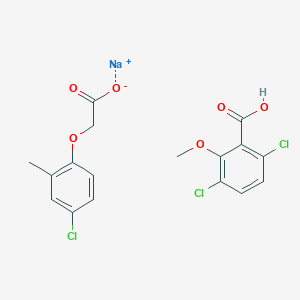
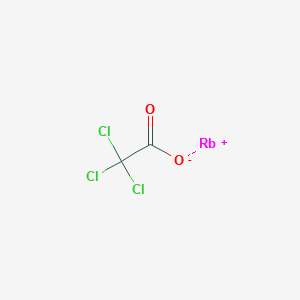

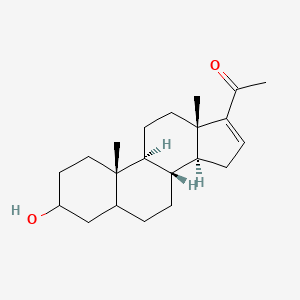
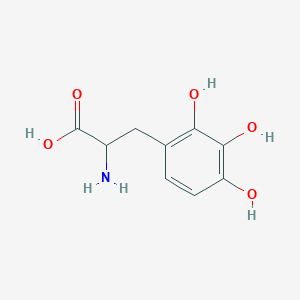
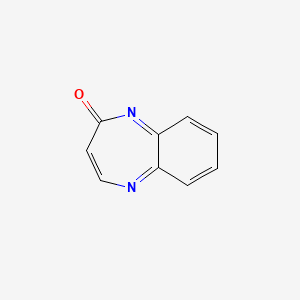

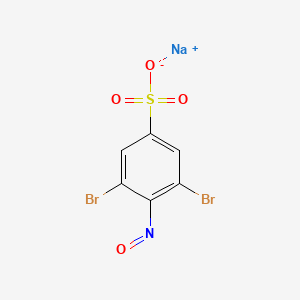
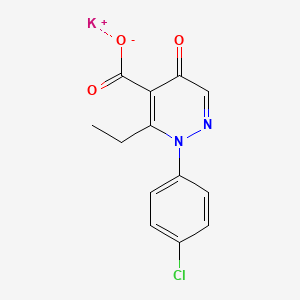
![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
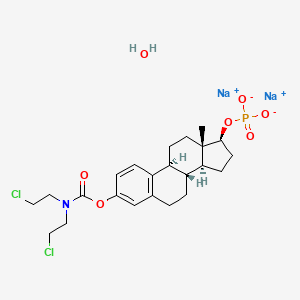
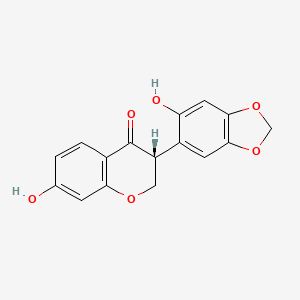
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)